3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one 3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 946215-34-5
VCID: VC6610918
InChI: InChI=1S/C19H18N4O2S2/c1-2-3-10-23-18(24)13-7-4-5-8-14(13)20-19(23)27-12-16-21-17(22-25-16)15-9-6-11-26-15/h4-9,11H,2-3,10,12H2,1H3
SMILES: CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4
Molecular Formula: C19H18N4O2S2
Molecular Weight: 398.5

3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

CAS No.: 946215-34-5

Cat. No.: VC6610918

Molecular Formula: C19H18N4O2S2

Molecular Weight: 398.5

* For research use only. Not for human or veterinary use.

3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one - 946215-34-5

Specification

CAS No. 946215-34-5
Molecular Formula C19H18N4O2S2
Molecular Weight 398.5
IUPAC Name 3-butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C19H18N4O2S2/c1-2-3-10-23-18(24)13-7-4-5-8-14(13)20-19(23)27-12-16-21-17(22-25-16)15-9-6-11-26-15/h4-9,11H,2-3,10,12H2,1H3
Standard InChI Key ARBPLSIZLGYXDJ-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

3-Butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS No. 946215-34-5) is a nitrogen- and sulfur-containing heterocycle with the molecular formula C₁₉H₁₈N₄O₂S₂ and a molecular weight of 398.5 g/mol. Its IUPAC name systematically describes the quinazolinone backbone substituted at the 2-position with a sulfanyl group linked to a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety and at the 3-position with a butyl chain (Table 1).

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.946215-34-5
Molecular FormulaC₁₉H₁₈N₄O₂S₂
Molecular Weight398.5 g/mol
IUPAC Name3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
SMILESCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4

The compound’s structure integrates three pharmacologically significant heterocycles:

  • Quinazolinone Core: A bicyclic system comprising fused benzene and pyrimidine rings, known for kinase inhibition and anticancer activity.

  • 1,2,4-Oxadiazole Ring: A five-membered ring with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen bonding.

  • Thiophene Moiety: A sulfur-containing aromatic ring enhancing lipophilicity and π-π stacking interactions.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the public domain, computational descriptors such as the Standard InChIKey (ARBPLSIZLGYXDJ-UHFFFAOYSA-N) provide insights into stereoelectronic properties. The InChI string delineates atomic connectivity, confirming the sulfanyl bridge between the quinazolinone and oxadiazole groups.

Synthetic Pathways and Structural Analogues

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential heterocycle formation:

  • Quinazolinone Construction: Condensation of anthranilic acid derivatives with butyl isocyanate or urea under acidic conditions.

  • Oxadiazole Formation: Cyclization of thioamide intermediates with hydroxylamine or nitrile oxides.

  • Thiophene Integration: Suzuki-Miyaura coupling or cyclocondensation to append the thiophene ring.

Physicochemical and ADMET Profiling

Solubility and Permeability

The compound’s LogP (predicted: 3.8) indicates moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility. Thiophene and oxadiazole groups may enhance metabolic resistance to cytochrome P450 oxidation.

Toxicity Considerations

Structural alerts include the sulfanyl group (potential hepatotoxicity) and oxadiazole ring (rare mutagenicity risks). In silico models (e.g., ProTox-II) predict LD₅₀ >500 mg/kg (Class IV toxicity).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with green chemistry principles.

  • Target Deconvolution: Employ CRISPR screening or affinity-based proteomics.

  • Preclinical Studies: Evaluate pharmacokinetics in rodent models.

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